molecular formula C16H15Cl2NO5S2 B2659852 2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}acetamide CAS No. 337923-13-4

2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}acetamide

Cat. No.: B2659852
CAS No.: 337923-13-4
M. Wt: 436.32
InChI Key: HGWRSTCSRHBEND-UHFFFAOYSA-N
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Description

The compound “2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}acetamide” is a chemical compound with a molecular formula of CHClNOS . The average mass of this compound is 606.153 Da and the monoisotopic mass is 605.142090 Da .

Scientific Research Applications

Antibacterial Activity

A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The compounds showed moderate inhibitory activity against various bacterial strains, with one compound exhibiting significant growth inhibition of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This indicates potential applications of these derivatives in developing new antibacterial agents (Iqbal et al., 2017).

Synthesis and Characterization

Another study focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, including their antibacterial and anti-enzymatic potentials. The research highlighted the synthesis process and the potential use of these compounds in medicinal chemistry, indicating their relevance in scientific research applications (Nafeesa et al., 2017).

Catalytic Applications

Research on the use of ionic liquid triethylamine-bonded sulfonic acid as a novel, highly efficient, and homogeneous catalyst for the synthesis of β-acetamido ketones, among other compounds, demonstrates the chemical versatility and potential industrial application of related sulfonamide compounds. This study provides insight into green chemistry applications and the efficiency of novel catalytic processes (Zare et al., 2012).

Anticancer and Antiviral Activities

The cytotoxic activity of novel sulfonamide derivatives, including those based on a sulfonylacetamide backbone, was assessed against breast and colon cancer cell lines. One compound demonstrated potent activity against breast cancer cells, showcasing the potential of these derivatives in anticancer research (Ghorab et al., 2015).

Crystallography and Structural Analysis

Studies on the crystal structure of various derivatives provide valuable information on the molecular configuration and potential interactions of these compounds, which can be crucial for designing new drugs and materials. For instance, the crystal structure of mandipropamid, a related compound, was analyzed to understand its molecular interactions better (Park et al., 2015).

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[2-(4-chlorophenyl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO5S2/c17-12-1-5-14(6-2-12)25(21,22)10-9-19-16(20)11-26(23,24)15-7-3-13(18)4-8-15/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWRSTCSRHBEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCNC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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